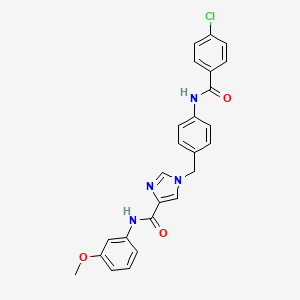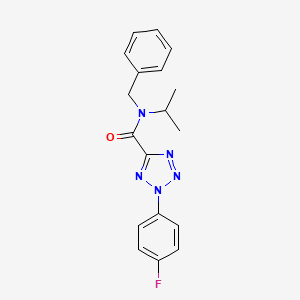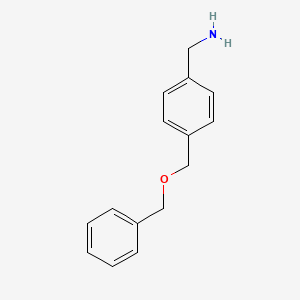
5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide, also known as FPhOx, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPhOx belongs to the class of oxazole-based compounds and has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound also has antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The exact mechanism of action of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory cytokines. This compound also inhibits the activation of MAPK, which is a signaling pathway that regulates cell proliferation and survival. Additionally, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound also reduces the levels of prostaglandins, which are involved in pain and inflammation. Moreover, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. This compound also reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has been shown to possess various pharmacological properties, which make it a useful tool for studying the mechanisms of inflammation, pain, and cancer. However, this compound also has some limitations. For example, the exact mechanism of action of this compound is not fully understood, which may limit its use in some experiments. Moreover, the safety and toxicity of this compound have not been fully evaluated, which may limit its use in some animal models.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide. First, more research is needed to fully understand the mechanism of action of this compound. Second, the safety and toxicity of this compound need to be evaluated in more detail to determine its potential as a therapeutic agent. Third, the potential of this compound as a neuroprotective agent needs to be further explored. Fourth, the potential of this compound as an antitumor agent needs to be evaluated in more preclinical and clinical studies. Finally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide involves the reaction of 4-fluorobenzaldehyde with 2-phenoxyethylamine to form 4-fluorobenzyl ether. The reaction of 4-fluorobenzyl ether with ethyl oxalyl chloride in the presence of triethylamine results in the formation of this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-(2-phenoxyethyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-8-6-13(7-9-14)16-12-21-18(24-16)17(22)20-10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVCWBJUTRLKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2786721.png)
![2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B2786723.png)

![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2786729.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2786730.png)

![7-Butyl-5-cyclopentylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2786732.png)
![tert-butyl 4-oxo-3-[(3,4,5-trifluorophenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2786733.png)


![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2786739.png)

![N-(4-fluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2786742.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786743.png)